Piperidine, 1-methyl-2-(2-propenyl)-

Description

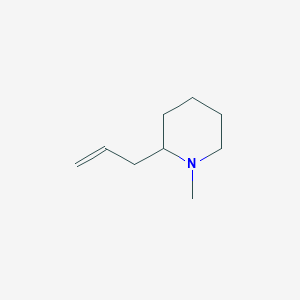

Piperidine, 1-methyl-2-(2-propenyl)-, is a six-membered heterocyclic amine with a methyl group at position 1 and a propenyl (allyl) group at position 2.

Properties

IUPAC Name |

1-methyl-2-prop-2-enylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-3-6-9-7-4-5-8-10(9)2/h3,9H,1,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQQCUQTXHDCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30487401 | |

| Record name | Piperidine, 1-methyl-2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51862-14-7 | |

| Record name | Piperidine, 1-methyl-2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential N-Methylation and C-2 Allylation

A straightforward approach involves the sequential functionalization of the piperidine ring, first with N-methylation followed by C-2 allylation. This method typically requires:

- Protection of the nitrogen if selective C-functionalization is desired

- Deprotonation at the C-2 position using strong bases like lithium diisopropylamide (LDA)

- Subsequent reaction with allyl bromide or similar allylating agents

- Deprotection and N-methylation if performed in reverse order

This route is advantageous due to its relatively simple reagents and conditions, though controlling stereoselectivity can be challenging.

N-Alkylation of 2-Allylpiperidine

An alternative approach involves the preparation of 2-(2-propenyl)piperidine followed by selective N-methylation:

- Synthesis of 2-(2-propenyl)piperidine using established methods

- N-methylation using formaldehyde/formic acid (Eschweiler-Clarke) or methyl iodide with a suitable base

This approach is particularly useful when starting from commercially available 2-substituted piperidines or their precursors.

Cyclization Strategies for Ring Formation

Ring-Closing Metathesis (RCM) Approach

Ring-closing metathesis offers a powerful tool for constructing the piperidine ring with desired substitution patterns. This approach typically involves:

- Preparation of an acyclic diene precursor with appropriate nitrogen functionality

- RCM using Grubbs' catalyst to form the six-membered ring

- Subsequent functionalization to install the methyl group at nitrogen

A notable feature of this approach is demonstrated in related work where "simple α,β-unsaturated lactams were prepared starting from unsaturated amides using Grubbs' catalyst". This method can be adapted for our target compound by designing appropriate precursors.

Intramolecular N-C Cyclization

The piperidine ring can be constructed through intramolecular cyclization reactions:

- Preparation of δ-amino carboxylates with appropriate functionalization

- Lactam formation to create the piperidine ring

- Subsequent reduction and functionalization

This approach has been successfully employed in the synthesis of related 2-piperidones, which can serve as precursors to the desired piperidine derivatives.

Organometallic Approaches

Nickel-Catalyzed Coupling Reactions

Recent advances in organometallic chemistry have enabled more sophisticated approaches to functionalized piperidines. Research has demonstrated nickel-catalyzed coupling reactions for the synthesis of allylic amines, which can be adapted for the preparation of our target compound:

General reaction conditions:

Ni(COD)2 (10 mol%)

PCy3 (20 mol%)

Ti(OiPr)4 (20-100 mol%)

Acetonitrile (solvent)

Temperature: 100°C

Reaction time: 12 hours

These conditions could be modified to achieve the specific substitution pattern required for 1-methyl-2-(2-propenyl)piperidine.

Palladium-Catalyzed Methods

Palladium-catalyzed reactions offer another versatile approach:

- Cross-coupling of properly functionalized piperidine derivatives with allyl halides

- Heck-type reactions to install the 2-propenyl group

- Selective N-methylation

Research has shown that "Heck reactions were carried out with these piperidines, and hydrogenation of the Heck products gave 2,5-disubstituted piperidines". This methodology can be adapted to achieve the desired 2-(2-propenyl) substitution.

Synthesis from Related Piperidine Derivatives

Modification of 1-(2-Methyl-1-propenyl)piperidine

Structural analogs such as 1-(2-methyl-1-propenyl)piperidine (CID 136477) could serve as starting materials for the synthesis of our target compound. This would involve:

- Bond isomerization to relocate the propenyl group from the nitrogen to the C-2 position

- N-methylation to complete the desired substitution pattern

Transformation of 2,5 and 2,6-Disubstituted Piperidines

There has been significant research on the preparation of 2,5 and 2,6-disubstituted piperidines using cyclization strategies. These methods could be adapted to produce 1-methyl-2-(2-propenyl)piperidine by:

- Selective synthesis of 2-(2-propenyl)piperidine

- Subsequent N-methylation

- Removal of unwanted functional groups if present

Analytical Methods and Characterization

Spectroscopic Analysis

The identification and purity assessment of 1-methyl-2-(2-propenyl)piperidine can be conducted using standard analytical techniques:

1H NMR Spectroscopy : Key signals would include:

- Protons from the N-methyl group (typically ~2.2-2.4 ppm)

- Methine proton at C-2 position (~2.5-3.0 ppm)

- Terminal alkene protons of the propenyl group (~5.0-5.2 ppm)

- Internal alkene proton (~5.7-5.9 ppm)

- Remaining piperidine ring protons (~1.4-1.8 ppm)

13C NMR Spectroscopy : Would reveal:

- N-methyl carbon (~40-45 ppm)

- Carbon signals from the piperidine ring

- Characteristic alkene carbons (~115-140 ppm)

Mass Spectrometry and Other Analytical Methods

Mass spectrometry would confirm the molecular weight (expected m/z 139) and fragmentation pattern characteristic of the structure. Additional analytical techniques include:

- IR spectroscopy to confirm functional groups

- GC-MS for purity assessment

- HPLC analysis for separation and quantification

Comparative Analysis of Preparation Methods

Efficiency Comparison

Table 1 presents a comparative analysis of the various synthetic approaches discussed, highlighting their relative advantages and limitations:

| Method | Starting Materials | Typical Yield | Stereoselectivity | Scale-up Potential |

|---|---|---|---|---|

| Direct alkylation | Piperidine | 55-70% | Low to moderate | Good |

| RCM approach | Acyclic dienes | 65-85% | High | Moderate |

| Nickel-catalyzed coupling | Allyl derivatives and amines | 60-75% | Moderate | Moderate |

| Palladium-catalyzed methods | Functionalized piperidines | 55-80% | Moderate to high | Moderate |

| From related piperidines | Pre-functionalized piperidines | Variable | Dependent on precursor | Good |

Stereochemical Considerations

The synthesis of 1-methyl-2-(2-propenyl)piperidine presents stereochemical challenges due to the creation of a chiral center at C-2. Methods employing chiral catalysts or starting materials can produce enantiomerically enriched products. For example, applying methodologies similar to those described for "2,6-disubstituted piperidines formed by reductive cyclization" could potentially provide stereochemical control.

Industrial Scale Considerations

Process Chemistry Aspects

For large-scale synthesis, several factors must be considered:

- Safety and handling : Avoiding highly reactive reagents like lithium metal or pyrophoric compounds

- Cost-effectiveness : Minimizing use of expensive transition metal catalysts

- Environmental impact : Reducing solvent usage and hazardous waste

- Step economy : Favoring shorter synthetic routes

Alternative Routes for Scale-Up

Patent literature suggests potential methods for industrial-scale synthesis of related compounds. For instance, the process described for "synthesis of piperazines, piperidines and related compounds" could be adapted, where "a mixture of (3′-chloro-biphenyl-4-yl)-piperidine-4-yl-methanone hydrochloride salt, 2-chloropyrimidine, potassium carbonate, and acetonitrile were stirred at 60°C". This approach demonstrates conditions amenable to scale-up.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Piperidine derivatives can undergo oxidation reactions to form N-oxides.

Reduction: Reduction reactions can convert piperidine derivatives to their corresponding amines.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

N-Oxides: Formed from oxidation reactions.

Amines: Formed from reduction reactions.

Substituted Piperidines: Formed from substitution reactions.

Scientific Research Applications

Chemistry:

- Piperidine derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .

Biology:

- These compounds are studied for their potential biological activities, including antimicrobial and anticancer properties .

Medicine:

- Piperidine derivatives are found in various pharmaceuticals, including analgesics, antihistamines, and antipsychotics .

Industry:

Mechanism of Action

The mechanism of action of piperidine derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, piperidine derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as agonists or antagonists . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Cyclopentane, 1-Methyl-2-(2-Propenyl)-, trans-

- Core Structure : Cyclopentane (five-membered ring) vs. Piperidine (six-membered amine ring).

- Substituents : Identical substituents (1-methyl, 2-propenyl) but in a trans configuration on cyclopentane.

- Biological Relevance: Associated with colorectal cancer (OR = 7.25) in VOC studies, suggesting distinct bioactivity due to ring size and stereochemistry .

Benproperine (Piperidine, 1-[1-Methyl-2-[2-(Phenylmethyl)phenoxy]ethyl]-)

- Core Structure: Piperidine with a bulky phenoxyethyl-benzyl substituent.

- Key Differences :

- Substituent Complexity : Benproperine’s aromatic and ether groups enhance receptor binding (e.g., cough suppression) but may reduce metabolic stability.

- Pharmaceutical Use : Marketed as a phosphate salt for improved solubility, unlike the alkenyl-propenyl group in the target compound, which lacks ionic functionality .

2-Phenyl-2-(1-Piperidinyl)propane (PPP)

- Core Structure : Piperidine with a phenyl-substituted propane linker.

- Applications: Used in research (non-therapeutic), highlighting divergent uses compared to the propenyl derivative’s undefined applications .

Acetylcholinesterase Inhibitors (e.g., E2020/Donepezil)

- Core Structure: Piperidine with indanone-benzyl substituents.

- Key Differences :

Stereoisomeric Piperidine Derivatives

- Example : (2S)-1-Methyl-2-[(2S,4R)-2-Methyl-4-Phenylpentyl]piperidine ().

- Key Differences: Stereochemistry: Chiral centers critically influence biological activity; the target compound’s stereochemical profile (if present) remains uncharacterized.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : The propenyl group’s double bond may undergo metabolic oxidation, differing from saturated or aromatic analogs.

- Bioactivity : Structural simplicity could reduce off-target effects but also limit receptor affinity compared to derivatives like Benproperine or E2020.

- Pharmacokinetics : Lack of ionic groups (e.g., phosphate in Benproperine) may lower solubility but improve membrane permeability.

Q & A

Q. What are the common synthetic routes for introducing a propenyl group to the piperidine ring, and what key reaction conditions are critical?

Methodological Answer: The propenyl group can be introduced via alkylation using allyl halides (e.g., allyl bromide) under basic conditions. For example, acylation reactions of piperidine derivatives often employ potassium carbonate (K₂CO₃) as a base in anhydrous solvents like dichloromethane or DMF. Reaction temperatures (0–25°C) and moisture-free environments are critical to avoid side reactions. Similar protocols for piperidine functionalization are detailed in spiro-piperidine syntheses, where yields exceeding 80% are achieved .

Q. Which spectroscopic techniques are most effective for characterizing 1-methyl-2-(2-propenyl)piperidine, and what spectral markers should researchers prioritize?

Methodological Answer:

- ¹H NMR : Focus on the allylic protons (δ 4.8–5.5 ppm for vinyl CH₂ and δ 5.5–6.2 ppm for CH=CH₂) and methyl group (δ 1.0–1.5 ppm).

- GC-MS : Identify the molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of the propenyl group).

- IR : Look for C=C stretching vibrations (~1640 cm⁻¹). These methods align with protocols used for structurally related piperidine derivatives, where IR and GC-MS confirmed functional groups and purity .

Advanced Research Questions

Q. How does the propenyl substituent influence the piperidine ring’s conformational dynamics, and what experimental techniques validate these structural changes?

Methodological Answer: The propenyl group introduces steric strain and electronic effects, potentially altering the piperidine ring’s chair-to-boat equilibrium. X-ray crystallography is ideal for resolving spatial arrangements, while dynamic NMR can track conformational changes in solution. For example, studies on 4-piperidone derivatives utilized crystallography to confirm substituent-induced puckering . Computational tools like molecular dynamics simulations (e.g., Gaussian or AMBER) further predict steric interactions .

Q. What computational parameters are essential for modeling the electronic effects of the propenyl group on piperidine’s reactivity in catalytic or pharmacological contexts?

Methodological Answer: Density Functional Theory (DFT) calculations should prioritize:

- Charge distribution : Natural Bond Orbital (NBO) analysis to assess electron donation/withdrawal.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Solvent effects : Polarizable Continuum Models (PCM) for solvation energy. Studies on spiro-piperidines used similar approaches to correlate electronic structure with biological activity .

Q. How can researchers resolve contradictions in reported biological activities of propenyl-substituted piperidine derivatives across studies?

Methodological Answer: Discrepancies often arise from variations in substituent positioning (e.g., 2-propenyl vs. 4-propenyl) or assay conditions. Systematic approaches include:

- Comparative SAR Studies : Test analogs with controlled substituent positions (e.g., 2-(Piperidin-2-yl)pyridine vs. 4-substituted derivatives) .

- Standardized Assays : Replicate studies under identical pH, temperature, and cell lines.

- Meta-Analysis : Pool data from multiple sources to identify trends. For instance, differences in enzyme inhibition between similar compounds highlight the role of substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.